molecular formula C18H15N5 B2982976 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-71-8

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2982976
CAS No.: 320417-71-8
M. Wt: 301.353
InChI Key: WRULHZZPJIJAOC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a dimethylamino group at the 4-position, a phenyl group at the 6-position, and a 4-pyridinyl substituent at the 2-position. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (carbonitrile) groups, which influence its reactivity and physical properties .

Properties

IUPAC Name

4-(dimethylamino)-6-phenyl-2-pyridin-4-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c1-23(2)18-15(12-19)16(13-6-4-3-5-7-13)21-17(22-18)14-8-10-20-11-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRULHZZPJIJAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The phenyl and pyridinyl groups are introduced via nucleophilic aromatic substitution reactions. The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the substrate binding site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) Source/Reference
4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile 4-(NMe₂), 6-Ph, 2-(4-Py) C₁₉H₁₆N₅ 314.38 Not reported Expected: IR ~2210 cm⁻¹ (CN), NMR δ 3.0 (NMe₂) Extrapolated
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile 4-(iPrNH), 6-Ph, 2-(4-Py) C₁₉H₁₇N₅ 315.38 Not reported IR: 2195 cm⁻¹ (CN), NMR δ 1.3 (iPr CH₃)
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile 4-NH₂, 6-(4-Cl-Ph), 2-Ph C₁₇H₁₁ClN₄ 306.75 222 IR: 3478 cm⁻¹ (NH₂), MS: m/z 306 (M⁺)
4-(4-Methoxyphenyl)-6-morpholino-2-(2-pyridinyl)-5-pyrimidinecarbonitrile 4-(4-MeO-Ph), 6-morpholino, 2-(2-Py) C₂₀H₁₈N₄O₂ 346.39 Not reported CAS: 320418-93-7; MDL: MFCD00139747
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile 2-NH₂, 4-SPr, 6-(2-thienyl) C₁₂H₁₂N₄S₂ 276.38 Not reported IR: 2212 cm⁻¹ (CN), NMR δ 2.5 (SPr)

Key Differences in Substituent Effects

Amino vs. Primary amino (NH₂) substituents, as in 4-amino-6-(4-Cl-Ph)-2-Ph-pyrimidinecarbonitrile, exhibit strong hydrogen-bonding interactions, evidenced by IR peaks at ~3478 cm⁻¹ .

Heterocyclic vs.

Carbonitrile Position :

  • The 5-carbonitrile group is conserved across all analogs, contributing to a planar molecular geometry and serving as a hydrogen-bond acceptor.

Physicochemical and Spectral Comparisons

  • Melting Points :

    • Compounds with electron-withdrawing groups (e.g., 4-Cl in ) exhibit higher melting points (222°C) due to increased crystallinity.
    • Sulfur-containing analogs (e.g., ) often have lower melting points due to reduced polarity.
  • IR Spectroscopy :

    • All compounds show a sharp CN stretch near 2210–2215 cm⁻¹ .
    • NH₂ and NMe₂ groups are distinguishable via NH stretches (~3478 cm⁻¹) and absence of NH signals, respectively.
  • NMR Data: Dimethylamino groups resonate as singlets near δ 3.0 ppm, while isopropylamino groups show δ 1.3 ppm (CH₃) and δ 3.6 ppm (NHCH₂) .

Biological Activity

The compound 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (C18H15N5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C18H15N5
  • Molecular Weight : 301.35 g/mol
  • Density : 1.27 g/cm³ (predicted)
  • Boiling Point : 450.8 °C (predicted)
  • Acidity Constant (pKa) : 0.41 (predicted)

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A notable study demonstrated the cytotoxic effects of pyrimidine derivatives on various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma). The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. A series of derivatives were tested against several bacterial strains and fungi, showing promising results. The activity was linked to the ability of the compound to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .

Quorum Sensing Inhibition

Recent studies have highlighted the ability of certain pyrimidine derivatives to inhibit quorum sensing in bacterial populations. This mechanism can potentially reduce biofilm formation, making these compounds valuable in treating infections caused by biofilm-forming bacteria .

Case Studies

  • Antitumor Efficacy :
    • In vitro studies using HeLa cells revealed a significant reduction in cell viability when treated with this compound at concentrations as low as 20 µg/mL.
    • In vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of approximately 66% with encapsulated formulations compared to lower rates with free drug forms .
  • Antibacterial Activity :
    • A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating strong antibacterial properties .

Data Table: Biological Activities

Activity TypeCell Line / OrganismConcentration TestedEffect Observed
AntitumorHeLa20 µg/mL75.91% reduction in viability
AntitumorSarcoma 180Encapsulated Form66.47% tumor inhibition
AntibacterialStaphylococcus aureus10 µg/mLStrong antibacterial effect
AntibacterialEscherichia coli10 µg/mLStrong antibacterial effect
Quorum SensingVarious bacteriaVariableInhibition of biofilm formation

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